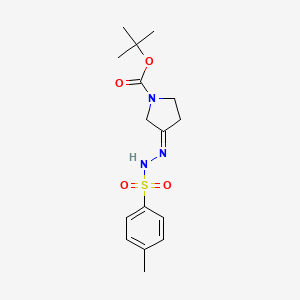
tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with a nitrogen-nitrogen single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tosylhydrazone. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the hydrazone group to an amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for biological studies.
Enzyme Inhibition:
Medicine
Drug Development: Investigated for potential therapeutic properties.
Diagnostic Agents: Possible use in the development of diagnostic agents.
Industry
Material Science: Applications in the development of new materials.
Chemical Manufacturing: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (Z)-3-(2-benzylhydrazono)pyrrolidine-1-carboxylate
- tert-Butyl (Z)-3-(2-phenylhydrazono)pyrrolidine-1-carboxylate
Uniqueness
- Structural Features : The presence of the tosyl group distinguishes it from other hydrazones.
- Reactivity : Unique reactivity patterns due to the tosyl group.
- Applications : Specific applications in catalysis and material science.
Propiedades
Fórmula molecular |
C16H23N3O4S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
tert-butyl (3Z)-3-[(4-methylphenyl)sulfonylhydrazinylidene]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4S/c1-12-5-7-14(8-6-12)24(21,22)18-17-13-9-10-19(11-13)15(20)23-16(2,3)4/h5-8,18H,9-11H2,1-4H3/b17-13- |
Clave InChI |
SNSMNWRIUGMIIW-LGMDPLHJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCN(C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


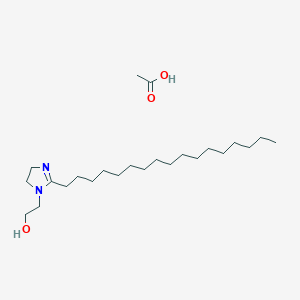

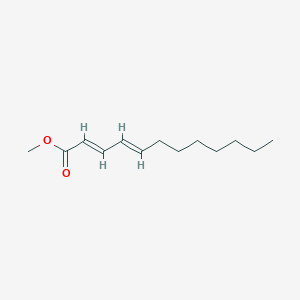
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)

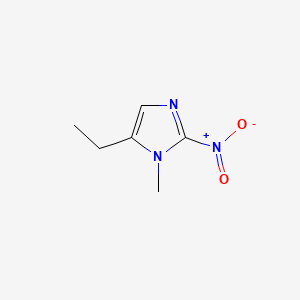

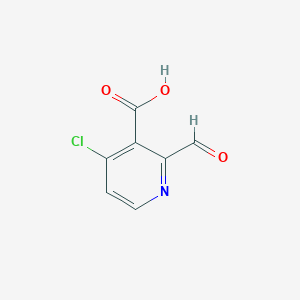
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
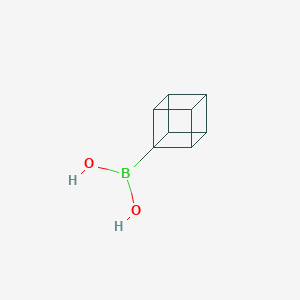

![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)

